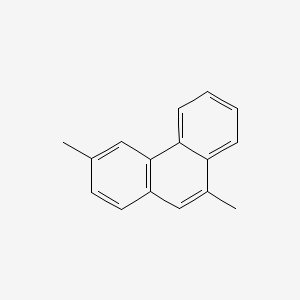

3,9-Dimethylphenanthrene

Description

General Context of Alkylated Polycyclic Aromatic Hydrocarbons (APAHs) in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. su.se They are formed during the incomplete combustion of organic materials and are found in fossil fuels. smolecule.com While research has historically centered on the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (USEPA), there is a growing understanding that this narrow focus may not capture the full scope of potential environmental and health risks. nih.gov

Alkylated PAHs (APAHs), which are PAHs with one or more alkyl groups attached to the aromatic rings, are often more abundant in the environment than their parent compounds, particularly in cases of petrogenic (petroleum-related) contamination. rsc.orgoup.com Studies have shown that APAHs can be more toxic and persistent than the parent PAHs. nih.govresearchgate.net For instance, alkylated naphthalenes and phenanthrenes have been identified as primary components of APAHs in contaminated soils. nih.gov The inclusion of APAHs in environmental assessments is crucial to avoid underestimating the risks associated with PAH exposure. researchgate.net However, a significant challenge in APAH research is the limited commercial availability of many individual isomers, which has historically led to their quantification based on the response factors of their parent compounds, resulting in potential underestimation of their concentrations. rsc.org

Significance of Phenanthrene (B1679779) and its Methylated Derivatives in Advanced Chemical Studies

Phenanthrene, a three-ring aromatic hydrocarbon, and its methylated derivatives are significant subjects in advanced chemical studies for several reasons. While phenanthrene itself is generally considered non-toxic, limited studies on methylated phenanthrenes have indicated weak mutagenicity or carcinogenicity in some systems. oup.com The addition of methyl groups to the phenanthrene core can significantly alter its chemical and toxicological properties. oup.com

The position of the methyl groups on the phenanthrene ring plays a crucial role in the compound's properties. oup.com For example, studies on the activation of the human aryl hydrocarbon receptor (AhR), a key step in the toxic mechanism of many PAHs, have shown that methylated phenanthrenes can be more potent than the parent phenanthrene. oup.com The potency appears to be influenced by the location of the methyl group, with those in equatorial positions showing higher activity. oup.com

Furthermore, the synthesis of specific methylated phenanthrene isomers is an active area of research, enabling more detailed toxicological and analytical studies. tandfonline.comunit.no The development of regiospecific synthesis methods allows for the production of gram quantities of specific dimethylphenanthrene isomers, which are crucial for in-depth investigations. tandfonline.comunit.no

Current Academic Interest in 3,9-Dimethylphenanthrene: Research Trajectories and Open Questions

Current academic interest in this compound is multifaceted, spanning its synthesis, detection, and biological activity. The compound is often included in analytical studies of complex PAH mixtures found in environmental samples like air and sediment. su.senist.govcopernicus.org Advanced analytical techniques, such as two-dimensional gas chromatography (GCxGC), are being employed to separate and identify individual dimethylphenanthrene isomers, including this compound, from these complex matrices. wiley-vch.de

Spectroscopic studies, particularly using infrared (IR) spectroscopy, have been conducted to differentiate between various dimethylphenanthrene isomers in the gas phase. acs.org These studies provide detailed molecular information that is not obtainable through mass spectrometry alone. acs.org

A significant open question in the field is the full elucidation of the toxicological profile of this compound and other dimethylphenanthrene isomers. While some studies have investigated the induction of neural tissue in amphibians by 1,9-dimethylphenanthrene, more comprehensive research is needed to understand the specific biological effects of the 3,9-isomer. royalsocietypublishing.org Future research will likely focus on a more systematic evaluation of the toxicity of individual dimethylphenanthrene isomers, including this compound, to better assess their environmental and health risks. researchgate.net The development of standardized analytical methods for accurate quantification of APAHs, including this compound, is another critical research trajectory. rsc.org

| Property | Value |

| Chemical Formula | C16H14 |

| IUPAC Name | This compound |

| CAS Number | 66291-32-5 chemeo.com |

| Molecular Weight | 206.28 g/mol nih.gov |

| Appearance | Synthetic polycyclic aromatic hydrocarbon ontosight.ai |

| Solubility | Limited in water, high in organic solvents (e.g., hexane, dichloromethane, toluene) ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-13-10-12(2)14-5-3-4-6-15(14)16(13)9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXOWAVGWFQJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984848 | |

| Record name | 3,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66291-32-5 | |

| Record name | Phenanthrene, 3,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 3,9 Dimethylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 3,9-dimethylphenanthrene would give rise to a distinct signal in the ¹³C NMR spectrum. While a specific ¹³C NMR spectrum for this compound was not found in the search results, data for the isomeric 3,6-dimethylphenanthrene (B75243) is available and can provide some insight. chemicalbook.com The spectrum of 3,6-dimethylphenanthrene shows distinct signals for the methyl carbons and the various aromatic carbons. chemicalbook.com Similarly, the ¹³C NMR spectrum of this compound would be expected to show a set of signals corresponding to the different carbon environments within the molecule, allowing for a detailed analysis of its carbon framework.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry stands as a cornerstone for the analysis of this compound, providing vital information on its molecular weight, elemental composition, and structural features through fragmentation analysis. The application of various mass spectrometric methods allows for a comprehensive understanding of this specific isomer.

High-Resolution Mass Spectrometry (HRMS-CI) for Precise Mass Determination

While specific High-Resolution Mass Spectrometry (HRMS) data using Chemical Ionization (CI) for this compound is not extensively detailed in publicly available literature, the principles of this technique are fundamental for its characterization. HRMS is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, with a calculated exact mass of 206.10955 u, HRMS can confirm its elemental formula of C₁₆H₁₄ by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, typically within a few parts per million (ppm).

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to Electron Ionization (EI), often preserving the molecular ion. This is particularly useful for confirming the molecular weight of the analyte. In a hypothetical HRMS-CI analysis of this compound, one would expect to observe a prominent protonated molecule [M+H]⁺ at m/z 207.1173, providing clear evidence of the compound's molecular weight. The high resolution of the instrument would allow for the differentiation of this ion from other potential isobaric interferences.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (u) |

| [M]⁺ | C₁₆H₁₄ | 206.10955 |

| [M+H]⁺ | C₁₆H₁₅⁺ | 207.11733 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer then provides structural information.

In the analysis of complex mixtures such as crude oil or environmental samples, GC-MS is instrumental in separating the various isomers of dimethylphenanthrene. researchgate.net The retention time of this compound in the GC column is a key identifier, though it can co-elute with other isomers depending on the column and analytical conditions used.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions, which constitute the compound's fragmentation pattern. This pattern is a unique fingerprint that aids in its identification.

While a detailed, publicly available mass spectrum for this compound is scarce, the fragmentation of alkylated phenanthrenes generally follows predictable pathways. The molecular ion (M⁺) at m/z 206 is expected to be a prominent peak. Common fragmentation pathways for alkylated PAHs involve the loss of methyl groups (CH₃). Therefore, a significant fragment ion at m/z 191, corresponding to the loss of one methyl group ([M-15]⁺), would be anticipated. Further fragmentation could lead to the loss of a second methyl group or other rearrangements. For comparison, the mass spectrum of the isomer 3,6-dimethylphenanthrene shows a strong molecular ion peak at m/z 206 and a significant fragment at m/z 191. nih.gov

Table 2: Expected Key Ions in the GC-MS (EI) Spectrum of this compound

| m/z | Proposed Ion | Significance |

| 206 | [C₁₆H₁₄]⁺ | Molecular Ion (M⁺) |

| 191 | [C₁₅H₁₁]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

This table is based on general fragmentation patterns of alkylated phenanthrenes as a specific, verified mass spectrum for this compound was not found in the provided search results.

The quantification of this compound using GC-MS is typically achieved by creating a calibration curve with a certified reference standard and using an internal standard to correct for variations in sample preparation and instrument response.

Computational Chemistry and Theoretical Modeling of 3,9 Dimethylphenanthrene

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of molecules. researchgate.net For 3,9-Dimethylphenanthrene, DFT calculations, particularly using functionals like B3LYP combined with a suitable basis set such as TZVP, are employed to determine its ground state properties. nih.gov These calculations yield the optimized molecular geometry by finding the lowest energy arrangement of the atoms. The process involves minimizing the forces on each atom, resulting in a stable, non-strained structure. Key outputs include precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The phenanthrene (B1679779) core is largely planar, but the addition of methyl groups at the 3 and 9 positions introduces slight distortions that can be accurately quantified by DFT. These calculations provide the foundational data for understanding the molecule's stability and its interactions with other chemical species. The resulting optimized geometry is the starting point for further computational analyses, such as frequency calculations to confirm the structure is at a true energy minimum.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

This table presents a representative example of data that would be generated from a DFT calculation for the optimized geometry of this compound. The values are illustrative.

| Parameter | Atoms Involved | Value (Å or Degrees) |

| Bond Length | C3 - C(Methyl) | ~ 1.51 Å |

| C9 - C(Methyl) | ~ 1.51 Å | |

| C4 - C5 | ~ 1.46 Å | |

| C4a - C4b | ~ 1.45 Å | |

| Bond Angle | C2 - C3 - C4 | ~ 120.5° |

| C8 - C9 - C10 | ~ 120.3° | |

| C3 - C(Methyl) - H | ~ 109.5° | |

| Dihedral Angle | C1 - C2 - C3 - C4 | ~ 0.5° |

| H-C(Methyl)-C9-C8 | ~ 60.0° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically a π-orbital delocalized across the aromatic rings, indicating that these regions are the most susceptible to electrophilic attack. The LUMO is a corresponding π*-orbital. The presence of electron-donating methyl groups generally increases the energy of the HOMO and may slightly alter the energy of the LUMO, often resulting in a smaller HOMO-LUMO gap compared to the unsubstituted phenanthrene parent molecule. This suggests that this compound would be more reactive. Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of negative and positive potential, highlighting the electron-rich aromatic system and the areas around the hydrogen atoms, respectively. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound

This table provides an example of HOMO-LUMO energy values that would be calculated for this compound, illustrating the concept of the energy gap.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Prediction of Reactivity and Reaction Mechanisms

Quantum chemistry methods are instrumental in mapping out the potential energy surfaces for chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate plausible reaction mechanisms. nih.gov For instance, the formation of phenanthrene derivatives from smaller precursors can be modeled to understand the thermodynamics and kinetics of the process. nih.gov

For a molecule like this compound, theoretical studies can predict the most likely sites for metabolic activation, a process often implicated in the biological activity of PAHs. These calculations can identify the transition state structures and their associated energy barriers for reactions such as epoxidation at the "K-region" (the 9,10-double bond in phenanthrene), which is a common pathway for PAH metabolism. The computational results can distinguish between different potential pathways by comparing their activation energies, with lower energy barriers indicating more favorable reactions. nih.gov

While the phenanthrene ring system is relatively rigid, the methyl groups of this compound have rotational freedom. Conformational analysis involves systematically rotating these methyl groups and calculating the molecule's potential energy for each conformation. nih.gov This process identifies the rotational orientations that correspond to energy minima, representing the most stable, and therefore most probable, conformations of the molecule.

Although the energy differences between rotamers of the methyl groups are typically small, identifying the global minimum energy conformation is crucial for accurate calculations of other molecular properties. The analysis helps to understand if steric hindrance between the methyl groups and adjacent hydrogen atoms plays a significant role in the molecule's preferred shape. For this compound, the steric clash is minimal, but a thorough conformational search ensures that the most stable isomer is used for subsequent DFT and reactivity studies. nih.gov

Molecular Quantum Similarity Measures (MQSM) and Indices (MQSI)

Molecular Quantum Similarity Measures (MQSM) offer a quantitative way to compare molecules based on their fundamental quantum-mechanical properties, such as electron density. researchgate.net This approach goes beyond simple structural comparison by quantifying the degree of similarity between the electron distributions of two molecules. researchgate.net The underlying principle is that molecules with similar electron densities are likely to have similar properties and biological activities. researchgate.netchemrxiv.org

For this compound, MQSM can be used to compare it with other PAHs, such as its various isomers (e.g., 3,6-dimethylphenanthrene) or the parent phenanthrene molecule. A similarity index is calculated, typically ranging from 0 (no similarity) to 1 (identity). This analysis can reveal subtle electronic differences caused by the specific placement of the methyl groups that are not apparent from structural formulas alone. These indices can be organized into a similarity matrix, providing a comprehensive overview of the relationships within a family of compounds. This technique is particularly valuable in quantitative structure-activity relationship (QSAR) studies to build models that predict the biological activity or toxicity of untested PAHs based on their similarity to known compounds. researchgate.net

Computational Crystal Structure Prediction (CSP)

Computational Crystal Structure Prediction (CSP) represents a formidable challenge in computational chemistry, aiming to identify the most stable crystal packing arrangements of a molecule from its chemical diagram alone. researchgate.netacs.org The process is crucial for understanding and predicting the physical properties of molecular solids, which are highly dependent on their crystalline form. nih.gov For organic molecules, the complexity lies in a vast and rugged potential energy landscape, where numerous local minima, corresponding to possible polymorphs, are separated by very small energy differences, often just a few kilojoules per mole. acs.org

Modern CSP workflows for rigid molecules like this compound often employ a combination of sophisticated software tools to efficiently explore the vast conformational space of crystal packing. A prominent workflow involves the use of Genarris, a random structure generator, followed by a genetic algorithm (GA) such as GAtor.

Genarris functions by generating a diverse set of initial crystal structures through random sampling across all 230 crystallographic space groups. It incorporates physical constraints and can use a Harris approximation with dispersion-inclusive density functional theory (DFT) for rapid energy evaluations, avoiding full self-consistency cycles to save computational cost. Genarris is particularly effective at creating a high-quality, diverse population of structures, which is an ideal starting point for more refined search methods.

GAtor is a genetic algorithm that takes the initial pool of structures from Genarris and evolves them to find lower-energy, more stable packings. It treats crystal structures as individuals in a population that can "mate" (crossover) and "mutate" to produce offspring. The fitness of each new structure is evaluated based on its calculated lattice energy. GAs are adept at navigating the complex energy landscape to locate deep energy basins corresponding to stable crystal structures. For instance, in the CSP of the related 4,5-dimethylphenanthrene, this workflow successfully identified the experimental structure as the most stable, demonstrating its robustness for this class of molecules.

Polymorphism, the ability of a compound to crystallize in multiple distinct forms, is a critical consideration in materials science, as different polymorphs can have vastly different properties. nih.gov CSP methods are instrumental in predicting whether a molecule is likely to exhibit polymorphism. The primary goal is to generate a crystal energy landscape, which is a plot of all identified stable structures ranked by their lattice energy.

A significant challenge is "overprediction," where calculations yield many hypothetical structures that are very close in energy to the global minimum but have not been observed experimentally. researchgate.net These predicted structures could be undiscovered polymorphs that are accessible under specific crystallization conditions or simply artifacts of the computational model. researchgate.net The typical energy difference between known polymorphs is narrow, often within a range of 4-7 kJ/mol, which demands high accuracy from the underlying quantum mechanical calculations. Analysis of the energetic landscape for molecules similar to this compound reveals that the experimentally known structure often resides in a specific, narrow energy basin, which can make it challenging to locate computationally.

The stability and packing motif of a molecular crystal are governed by a delicate balance of intermolecular interactions. For polycyclic aromatic hydrocarbons (PAHs) like this compound, these interactions are primarily non-covalent. Accurate modeling of these forces is essential for a reliable prediction of the crystal structure.

The key interactions at play include:

π-π Stacking: These are attractive, noncovalent interactions between the electron clouds of adjacent aromatic rings. In planar PAHs, strong π-π stacking is a dominant force that influences the crystal packing.

Van der Waals Forces: These dispersion forces are ubiquitous and play a crucial role in the close packing of molecules.

Computational models, particularly dispersion-inclusive DFT methods, are required to accurately capture these weak but decisive interactions. The arrangement of molecules in the crystal lattice, whether in a herringbone or sheet-like packing motif, is a direct consequence of the optimization of these combined intermolecular forces.

Dynamics of Methyl Group Rotations in Solid and Gas Phases

The dynamics of the methyl groups in this compound have been investigated computationally and experimentally, revealing different behaviors in the condensed solid phase versus the isolated gas phase.

In the solid phase , the rotation of the methyl groups is a thermally activated hopping process hindered by interactions with neighboring molecules in the crystal lattice. Studies using solid-state proton spin-lattice relaxation have shown that the two methyl groups in this compound are dynamically distinct due to their different local environments in the crystal structure. The rotational barrier for the methyl group at the 9-position is significantly higher than that for the methyl group at the 3-position. This is attributed to the different steric hindrances each group experiences. The effective activation energies for the rotation of each group have been determined experimentally and are summarized in the table below.

| Methyl Group Position | Effective Activation Energy (kJ/mol) |

|---|---|

| 3-Methyl | 5 ± 1 |

| 9-Methyl | 12.5 ± 0.9 |

In the gas phase , an isolated this compound molecule is free from the intermolecular packing forces that dominate in the solid state. Consequently, the barrier to methyl group rotation is expected to be substantially lower. The rotational barrier in the gas phase is determined primarily by intramolecular forces, specifically the weak steric repulsion between the hydrogen atoms of the methyl group and the nearby hydrogen atoms on the phenanthrene backbone. Theoretical calculations for similar molecules show that these internal barriers are typically very low, allowing for nearly free rotation at room temperature.

Crystallographic Analysis of 3,9 Dimethylphenanthrene and Its Derivatives

Single-Crystal X-Ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the exact molecular structure, as well as how molecules are arranged in the solid state.

Determination of Unit Cell Parameters and Space Group Symmetry

The fundamental building block of a crystal is the unit cell, a small repeating parallelepiped that is defined by three edge lengths (a, b, c) and the angles between them (α, β, γ). These unit cell parameters, along with the space group, which describes the symmetry operations within the crystal, are primary pieces of information obtained from an SC-XRD experiment.

While data for 3,9-dimethylphenanthrene is not available, a study of the parent compound, phenanthrene (B1679779), at 295 K revealed a monoclinic crystal system with the space group P2₁. researchgate.net The unit cell parameters were determined to be a = 8.441 Å, b = 6.140 Å, and c = 9.438 Å, with a β angle of 97.96°. researchgate.net

Table 1: Unit Cell Parameters for Phenanthrene at 295 K

| Parameter | Value |

| a (Å) | 8.441 |

| b (Å) | 6.140 |

| c (Å) | 9.438 |

| α (°) | 90 |

| β (°) | 97.96 |

| γ (°) | 90 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Data sourced from a study on Phenanthrene. |

For substituted phenanthrenes, the size and position of the substituent groups can significantly influence the unit cell parameters and potentially the space group. For instance, the introduction of methyl groups, as in the case of dimethylphenanthrenes, would be expected to increase the unit cell volume to accommodate the additional atoms.

Precise Measurement of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

SC-XRD allows for the precise measurement of the distances between atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles between four connected atoms (torsion angles). This data is crucial for understanding the geometry of the molecule itself.

In the absence of data for this compound, we can look at data for related derivatives. For example, a detailed structural analysis of 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile provides insight into the bond angles of a substituted phenanthrene ring system. researchgate.net The internal angles of the aromatic rings in such systems are expected to be close to 120°, with some distortions due to ring fusion and substituent effects.

Table 2: Selected Intramolecular Bond Angles for 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile

| Atoms | Bond Angle (°) |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.1 |

| C3-C4-C4a | 119.8 |

| C4-C4a-C10a | 119.2 |

| Illustrative data from a related phenanthrene derivative. |

The bond lengths within the phenanthrene core are characteristic of aromatic systems, falling between the typical lengths of single and double carbon-carbon bonds. Torsion angles would define the planarity of the phenanthrene system and the orientation of the methyl groups relative to the aromatic plane. In most phenanthrene derivatives, the fused ring system is nearly planar, but the presence of bulky substituents can induce slight twisting.

Analysis of Supramolecular Architecture

The supramolecular architecture of a crystal describes how individual molecules are arranged and interact with each other in the solid state. These non-covalent interactions are fundamental to the physical properties of the material.

π-Stacking Arrangements and Their Influence on Crystal Packing

Aromatic molecules like phenanthrene derivatives often exhibit π-stacking interactions, where the planar aromatic rings of adjacent molecules are arranged in a face-to-face or offset face-to-face manner. These interactions are a result of attractive electrostatic and dispersion forces. The degree of overlap and the distance between the stacked rings are key parameters in determining the strength of the interaction. In many polycyclic aromatic hydrocarbons, a slipped-stack or herringbone arrangement is observed, which optimizes the attractive interactions while minimizing steric repulsion. The specific arrangement can be influenced by the positions of substituents on the aromatic core.

Photophysical Properties and Excited State Dynamics of 3,9 Dimethylphenanthrene Systems

Triplet State Dynamics and Energy Transfer Processes

The triplet excited state plays a crucial role in the photophysical behavior of many organic molecules, influencing processes such as phosphorescence, energy transfer, and photochemical reactions. However, specific quantitative data on the triplet state of 3,9-dimethylphenanthrene is scarce.

Determination of Triplet Quantum Yields

No specific studies determining the triplet quantum yield (ΦT) of this compound could be identified in a comprehensive review of available scientific literature. The triplet quantum yield is a critical parameter that quantifies the efficiency of intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). Its determination is fundamental to understanding the potential of a compound in applications relying on triplet state population, such as photodynamic therapy or triplet-triplet annihilation upconversion.

Studies on Triplet-Triplet Annihilation Upconversion (TTA-UC) and its Efficiencies

Similarly, there is a lack of specific research on the use of this compound as a component in triplet-triplet annihilation upconversion (TTA-UC) systems. TTA-UC is a process where two molecules in their triplet state interact to produce one molecule in an excited singlet state, which can then fluoresce at a shorter wavelength (higher energy) than the initial excitation wavelength. nih.gov This process requires efficient intersystem crossing to populate the triplet state and suitable energy levels for triplet energy transfer between a sensitizer (B1316253) and an annihilator. nih.gov

While extensive research exists on TTA-UC using other aromatic hydrocarbons like 9,10-diphenylanthracene (B110198) (DPA) and its derivatives, which often serve as benchmark annihilators, no such studies have been reported for this compound. nih.govnih.govrsc.org The efficiency of TTA-UC is dependent on several factors, including the triplet quantum yield and the lifetime of the triplet state of the annihilator. Without these fundamental data points for this compound, its potential performance in TTA-UC systems remains unevaluated.

Further research is required to elucidate the fundamental photophysical parameters of this compound, which would be a prerequisite for exploring its potential in applications involving triplet state dynamics.

Environmental Chemistry and Biogeochemical Cycling of Dimethylphenanthrenes

Environmental Occurrence and Distribution

Dimethylphenanthrenes (DMPs), including the 3,9-isomer, are frequently detected in various environmental compartments due to their formation during the incomplete combustion of organic materials and their presence in fossil fuels. In sediments, DMPs are common constituents of polycyclic aromatic hydrocarbon (PAH) contamination. Studies of high-altitude lake sediments have identified a range of DMP isomers, including a co-eluting mixture reported as 1,3 + 2,10 + 3,9 + 3,10-dimethylphenanthrene, indicating their transport and deposition in remote ecosystems. mdpi.com Research in the Gulf of Gdańsk found that the concentrations of total DMPs in sediments were often higher than those of monomethylphenanthrenes, suggesting their relative persistence or specific sourcing. nih.gov

In the atmosphere, DMPs are associated with airborne particulate matter. Analysis of PM10 samples has shown the presence of methylphenanthrenes, with the proportions of parent PAHs to their alkylated derivatives in air being very similar to those found in sediments. nih.gov While concentrations of methylphenanthrenes are typically lower than their parent compounds in air, their consistent presence confirms that atmospheric transport is a significant distribution pathway. nih.gov

Table 1: Occurrence of Dimethylphenanthrene Isomers in Environmental Matrices

| Environmental Matrix | Specific Isomer/Mixture Mentioned | Key Findings | Source |

|---|---|---|---|

| Sediments (High-altitude lakes) | 1,3 + 2,10 + 3,9 + 3,10-DMPhe | Demonstrates long-range transport and deposition of DMPs. | mdpi.com |

| Sediments (Gulf of Gdańsk) | Total Dimethylphenanthrenes | Concentrations were frequently higher than those of monomethylphenanthrenes. | nih.gov |

| Airborne Particulate Matter (PM10) | Total Dimethylphenanthrenes | Proportionality to parent PAHs is similar to that in sediments. | nih.gov |

3,9-Dimethylphenanthrene is a recognized component of complex hydrocarbon mixtures found in natural organic matter such as crude oil and coal. In petroleum geochemistry, DMP isomers serve as important biomarkers. An analysis of crude oil from the Tarakan Basin identified a mixture of DMP isomers designated as 1,3 + 2,10 + 3,9 + 3,10-DMP, which can provide information about the marine origins of the organic source material. nih.gov The distribution and relative abundance of different DMP isomers in crude oil are used to assess the maturity and depositional environment of the source rock. nih.gov

Dimethylphenanthrenes are also found in coal extracts and coal-derived products like coal tar. Coal tar is a complex mixture of PAHs, phenols, and heterocyclic compounds. nih.gov The distillation of coal tar yields various fractions, with phenanthrene (B1679779) and its alkylated derivatives being components of the higher-boiling point fractions. cluin.org Solvent extraction of bituminous coal has shown that phenanthrenes (including C0-C2 alkylated forms) are dominant compounds in the resulting extracts. usgs.gov The residue from the distillation of chemical oil extracted from coal is defined as being composed primarily of two- to four-membered condensed ring aromatic hydrocarbons, a category that includes dimethylphenanthrenes. epa.gov

Biodegradation Pathways and Mechanisms

The biodegradation of dimethylphenanthrenes is carried out by a variety of microorganisms that can utilize these compounds as a source of carbon and energy or transform them co-metabolically.

Microalgae: Certain species of green microalgae have demonstrated the ability to degrade alkylated PAHs. The species Pseudokirchneriella subcapitata has been shown to effectively degrade 3,6-dimethylphenanthrene (B75243), removing over 75% of the compound after a 7-day incubation period. researchgate.net This activity highlights the role of photosynthetic organisms in the natural attenuation of these contaminants in aquatic environments.

Bacteria: Bacteria from the genus Sphingobium are well-known for their versatile metabolic capabilities toward aromatic hydrocarbons. While direct degradation data for 3,9-DMP is limited, Sphingobium sp. MP9-4, isolated from petroleum-contaminated soil, efficiently degrades 1-methylphenanthrene. nih.govfao.org The degradation mechanisms observed for this closely related compound are considered representative for other methylated phenanthrenes. Studies have also identified Citrobacter sp. strain J1 as having a high degradation rate for dimethylphenanthrenes. researchgate.netresearchgate.net

Table 2: Examples of Microorganisms Involved in Dimethylphenanthrene Biodegradation

| Microorganism | Type | Substrate Degraded | Source |

|---|---|---|---|

| Pseudokirchneriella subcapitata | Microalga | 3,6-Dimethylphenanthrene | researchgate.net |

| Sphingobium sp. MP9-4 | Bacteria | 1-Methylphenanthrene (as a model for DMPs) | nih.govfao.org |

| Citrobacter sp. J1 | Bacteria | Dimethylphenanthrenes | researchgate.netresearchgate.net |

The microbial breakdown of dimethylphenanthrenes proceeds through a series of intermediate metabolites. The initial steps typically involve the oxidation of the molecule. In the degradation of 3,6-dimethylphenanthrene by the microalga P. subcapitata, the identified metabolites were monohydroxylated methylphenanthrenes. researchgate.net This indicates that the primary transformation involves the addition of a hydroxyl (-OH) group to the aromatic ring structure or the methyl group. researchgate.net

In bacterial degradation, such as the pathway studied in Sphingobium sp. MP9-4 for 1-methylphenanthrene, two primary initial attacks occur: one on the aromatic ring and one on the methyl group. nih.govfao.org

Ring Attack: This pathway mirrors the degradation of the parent compound, phenanthrene, leading to metabolites such as 1-hydroxy-2-naphthoate, salicylate, and catechol. jmb.or.kr

Methyl Group Attack: This pathway involves the oxidation of a methyl group, which can ultimately lead to the formation of polycyclic aromatic acids (PAAs). The formation of PAAs has been confirmed as a metabolic product of 1,4-dimethylphenanthrene (B1210028) in fish, suggesting this is a relevant pathway in biological systems. nih.gov

Subsequent steps involve ring cleavage, producing smaller organic acids that can then enter central metabolic pathways like the TCA cycle. nih.gov

The enzymatic processes initiating the degradation of dimethylphenanthrenes involve powerful oxidizing enzymes capable of attacking the stable aromatic structure.

Monooxygenase and Dioxygenase Systems: The initial hydroxylation of the aromatic ring or the methyl group is catalyzed by monooxygenase or dioxygenase enzymes. In the degradation of 3,6-DMP by P. subcapitata, a monooxygenase system is implicated. researchgate.net In bacteria like Sphingobium sp. MP9-4, the attack on the non-methylated aromatic ring is initiated by a dioxygenase, which adds two hydroxyl groups to form a cis-dihydrodiol. nih.govfao.org The attack on the methyl group itself involves a monooxygenase system. nih.govfao.org Sphingobium species are known to possess various ring-hydroxylating dioxygenases and cytochrome P450 monooxygenases that enable them to degrade a wide range of PAHs. nih.gov

Epoxide Hydrolase: In some eukaryotic organisms like fungi, the initial oxidation of phenanthrene by a cytochrome P-450 monooxygenase forms an epoxide. This highly reactive intermediate is then converted to a trans-dihydrodiol by the enzyme epoxide hydrolase. nih.gov

Following the initial oxidation and ring-opening, a cascade of other enzymes, including dehydrogenases and ring-cleavage dioxygenases, continue the breakdown of the molecule into simpler compounds. nih.gov

Atmospheric Transformation Processes

The atmospheric fate of this compound, a semi-volatile polycyclic aromatic hydrocarbon (PAH), is governed by a series of complex transformation processes. These processes, primarily driven by reactions with atmospheric oxidants and photochemical degradation, determine its persistence, potential for long-range transport, and the formation of secondary pollutants.

Reactions with Atmospheric Oxidants (e.g., OH radicals)

The primary removal pathway for gas-phase this compound in the troposphere is through oxidation by hydroxyl (OH) radicals. harvard.edumdpi.com These highly reactive species initiate a cascade of reactions that transform the parent compound. While specific kinetic data for this compound are scarce, the reaction mechanisms and rates can be inferred from studies on phenanthrene and other methylated PAHs.

The oxidation process is initiated by the addition of an OH radical to the aromatic ring system or, to a lesser extent, by hydrogen abstraction from the methyl groups. The subsequent reactions in the presence of oxygen (O₂) and nitrogen oxides (NOx) lead to the formation of a variety of oxygenated and nitrated derivatives. nih.gov

Table 1: Atmospheric Oxidants and their Role in the Transformation of PAHs

| Oxidant | Role in Atmospheric Transformation |

| Hydroxyl Radical (OH) | Primary oxidant for gas-phase PAHs during the daytime. Initiates rapid degradation. harvard.edu |

| Nitrate Radical (NO₃) | Important for nighttime oxidation of PAHs. |

| Ozone (O₃) | Reacts with some PAHs, particularly those with higher molecular weights, but is generally less significant for gas-phase phenanthrenes compared to OH radicals. |

Photochemical Degradation Pathways and Secondary Product Formation

Photochemical degradation plays a crucial role in the atmospheric transformation of this compound. This process involves the absorption of solar radiation, which can lead to direct photolysis or contribute to the formation of secondary pollutants, most notably secondary organic aerosol (SOA).

While direct photolysis of phenanthrene is generally considered a minor degradation pathway compared to OH radical-initiated oxidation, the atmospheric degradation of PAHs is a significant source of SOA. cmu.edursc.org The oxidation of aromatic precursors, including alkylated phenanthrenes, leads to the formation of lower volatility products that can partition into the aerosol phase. nih.gov

The degradation of phenanthrene initiated by OH radicals results in both ring-retaining and ring-opening products, such as phenanthrols, phenanthrones, and various aldehydes. nih.gov For this compound, similar pathways are expected, leading to a complex mixture of oxygenated derivatives. These semi-volatile and non-volatile products can then nucleate or condense onto existing particles, contributing to the formation and growth of SOA. The yield and composition of SOA are dependent on various factors, including the concentration of the precursor, NOx levels, and ambient temperature. Studies on other PAHs have shown that they can be significant SOA precursors. cmu.edu

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are essential tools for understanding the distribution, transport, and persistence of chemicals like this compound in the environment. pnas.orgnih.gov These models integrate the physicochemical properties of the compound with environmental parameters to predict its behavior in different environmental compartments, including air, water, soil, and sediment.

The environmental persistence of this compound is influenced by its partitioning behavior. Due to its semi-volatile nature, it can be transported over long distances in the atmosphere. researchgate.netresearchgate.net Its fate is also determined by its partitioning between the gas and particle phases in the atmosphere, which is temperature-dependent.

Table 2: Factors Influencing the Environmental Fate and Persistence of this compound

| Factor | Influence on Environmental Fate and Persistence |

| Volatility | Governs the partitioning between the atmosphere and other environmental compartments. Semi-volatile nature facilitates long-range transport. researchgate.net |

| Solubility | Low water solubility leads to partitioning into organic matter in soil and sediment. |

| Adsorption | Adsorbs to particulate matter in the atmosphere and organic carbon in soil and sediment, affecting transport and bioavailability. |

| Degradation Rates | Rates of atmospheric oxidation and microbial degradation in soil and water determine its environmental lifetime. |

Source Apportionment and Isomeric Ratios in Environmental Forensics

The analysis of isomeric ratios of alkylated PAHs, including dimethylphenanthrenes, is a powerful tool in environmental forensics for distinguishing between different sources of PAH contamination. nih.govnih.gov

Differentiation Between Petrogenic and Pyrogenic PAH Sources Using Alkylated Phenanthrene Ratios

PAHs in the environment originate from two primary types of sources: petrogenic and pyrogenic. Petrogenic PAHs are derived from unburned petroleum products, while pyrogenic PAHs are formed during the incomplete combustion of organic materials. esaa.org The relative abundance of different PAH isomers can serve as a fingerprint to identify the source of contamination.

Alkylated PAHs are particularly useful for source apportionment. upm.edu.my Petrogenic sources are typically enriched in alkylated PAHs relative to their parent compounds, whereas pyrogenic sources have a higher proportion of the parent, non-alkylated PAHs. esaa.org

Table 3: Typical Ratios of Alkylated to Parent PAHs for Source Differentiation

| Ratio | Petrogenic Sources | Pyrogenic Sources |

| Methylphenanthrenes / Phenanthrene (MP/P) | High | Low upm.edu.my |

| Dimethylphenanthrenes / Phenanthrene (DMP/P) | High | Low |

| C₂-Phenanthrenes / C₀-Phenanthrene | High | Low |

Application in Monitoring Long-Range Atmospheric Transport

The persistence and semi-volatile nature of this compound and other alkylated PAHs make them suitable tracers for monitoring the long-range atmospheric transport of pollution. researchgate.netresearchgate.net These compounds can be transported over vast distances from their source regions and deposited in remote ecosystems such as the Arctic. researchgate.netacs.org

By analyzing the atmospheric concentrations and deposition fluxes of specific alkylated PAHs in remote areas, scientists can infer the source regions and transport pathways of air pollution. researchgate.netnih.gov Global 3-D chemical transport models are used to simulate the long-range transport of PAHs, including phenanthrene, and to evaluate the contributions of different source regions to the pollution burden in remote areas. acs.orgnih.gov The presence of compounds like this compound in Arctic air and snow provides clear evidence of the long-range atmospheric transport of combustion-derived pollutants. researchgate.net

Materials Science Applications of 3,9 Dimethylphenanthrene Derivatives

Organic Electronic and Optoelectronic Devices

The unique electronic and photophysical properties of phenanthrene (B1679779) derivatives make them suitable for use in various organic electronic and optoelectronic devices. nbinno.com These properties can be fine-tuned through chemical modifications, and the introduction of methyl groups at the 3 and 9 positions of the phenanthrene core is one such modification that could influence the performance of these materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Role as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to guest emitter molecules. ossila.comossila.com Phenanthrene derivatives have been explored for such applications due to their electronic properties. nbinno.com While specific research on 3,9-dimethylphenanthrene as a host material is not extensively documented, the general characteristics of phenanthrene suggest its potential. An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest molecules, particularly in phosphorescent OLEDs. noctiluca.eu The methyl groups in this compound may influence the triplet energy and charge transport characteristics of the molecule.

Table 1: General Properties of Phenanthrene Derivatives Relevant to OLED Host Materials

| Property | Desired Characteristic for Host Material | Potential Influence of 3,9-Dimethyl Substitution |

| Triplet Energy (T1) | High, to confine excitons on the guest emitter. | Methyl groups can have a minor effect on the T1 level. |

| HOMO/LUMO Levels | Tunable for efficient charge injection. | Electron-donating methyl groups can raise the HOMO level. |

| Charge Carrier Mobility | Balanced electron and hole mobility. | Substitution can affect molecular packing and thus mobility. |

| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td). | Increased molecular weight and altered packing can affect thermal stability. |

This table presents generalized properties for phenanthrene derivatives and hypothetically relates them to this compound, as direct experimental data is limited.

Potential in Organic Photovoltaics (OPVs)

Utilization as Hole-Blocking Materials in Electroluminescent Devices

In some electroluminescent device architectures, hole-blocking layers are necessary to prevent holes from reaching the cathode, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency. Materials used for this purpose should have a high ionization potential (a deep HOMO level) to create a barrier for hole transport. While there is no specific research detailing the use of this compound as a hole-blocking material, the electronic properties of phenanthrene derivatives can be engineered for this purpose. For instance, the introduction of electron-withdrawing groups can lower the HOMO level, making them suitable for hole-blocking applications. The methyl groups in this compound are electron-donating, which would raise the HOMO level, making the unsubstituted compound less ideal for this specific application without further modification.

Development of Novel Organic Materials and Polymers

The rigid structure of the phenanthrene unit can be incorporated into larger molecules and polymers to create novel organic materials with specific, desirable properties for various applications.

Design of Materials with Tailored Electronic or Optical Functionalities

The ability to chemically modify the phenanthrene structure allows for the design of materials with tailored electronic and optical properties. scispace.comnih.govrsc.org The positions 3 and 9 of the phenanthrene core are chemically accessible, allowing for the introduction of various functional groups that can alter the molecule's absorption and emission spectra, as well as its charge transport characteristics. For example, attaching electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, which is crucial for applications in organic electronics. gatech.edu The synthesis of various 3,9-disubstituted phenanthrene derivatives has been reported, although primarily for biological applications. researchgate.net This synthetic accessibility opens up possibilities for creating a wide range of materials based on the this compound scaffold with functionalities tailored for specific electronic or optical applications.

Structure Activity Relationships and Isomeric Considerations for Dimethylphenanthrenes

Influence of Methyl Group Position on Reactivity and Chemical Properties

The position of methyl substituents on the phenanthrene (B1679779) ring system significantly alters the electron density distribution and steric environment of the molecule, thereby influencing its chemical reactivity. Studies on electrophilic substitution reactions, such as protiodetritiation, provide quantitative insights into the activating or deactivating effects of these substituents.

Research on the rate of protiodetritiation in trifluoroacetic acid for various methyl-substituted 9-tritiated phenanthrenes has demonstrated a wide range of activating effects. The position of the methyl group dictates the extent of this activation. For instance, a methyl group at the 3-position exhibits a remarkably strong activating effect on the 9-position, which is attributed to a potent conjugative interaction that stabilizes the transition state, resembling a p-quinonoid structure. rsc.org In contrast, methyl groups at other positions show a lesser, though still significant, activating effect. rsc.org The reactivity at the 9- and 10-positions of phenanthrene is generally preferred in electrophilic substitutions, as this allows the intermediate carbocation to retain the stability of two intact benzene (B151609) rings. quora.com

The presence of methyl groups also lowers the thermal threshold for chemical reactions, such as polymerization, compared to unsubstituted polycyclic aromatic hydrocarbons (PAHs). nih.gov This increased reactivity is a key chemical property influenced by the substitution pattern.

Beyond electrophilic substitution, the position of methyl groups also impacts the biological reactivity of dimethylphenanthrenes. For example, the ability of methylated phenanthrenes to activate the aryl hydrocarbon receptor (AhR) is more potent than that of the parent phenanthrene, and this potency varies with the isomer. researchgate.net Furthermore, the position of alkylation is a critical determinant of the molecule's metabolism and resulting mutagenicity. Substituents that create a "bay region-like" structural motif have been shown to increase mutagenicity. nih.govresearchgate.net

Table 1: Relative Rates of Detritiation for 9-Tritiated Phenanthrenes with a Single Methyl Substituent This interactive table summarizes the activating effect of a methyl group at various positions on the rate of protiodetritiation at the 9-position of phenanthrene.

| Methyl Group Position | Activating Effect (Relative Rate) |

|---|---|

| 1 | 4.24 |

| 2 | 2.77 |

| 3 | 17.4 |

| 4 | 2.96 |

| 5 | 2.37 |

| 6 | 3.16 |

| 7 | 3.63 |

| 8 | 2.77 |

(Data sourced from reference rsc.org)

Comparative Studies with Other Dimethylphenanthrene Isomers

Effects on Spectroscopic Signatures and Photophysical Behavior

The isomeric substitution pattern of dimethylphenanthrenes has a distinct effect on their spectroscopic and photophysical properties. The position of the methyl groups influences the molecule's electronic transitions, which is reflected in its absorption and emission spectra. While specific comparative data for 3,9-dimethylphenanthrene is limited, general principles can be drawn from studies on other substituted phenanthrenes.

The UV-Visible absorption and phosphorescence emission spectra are sensitive to the nature and position of substituents. For example, studies on 3,6-disubstituted 9,10-phenanthrenequinones revealed that electron-donating groups, such as methyl groups, tend to increase the singlet and triplet energies of the molecule. nih.gov This suggests that dimethylphenanthrene isomers will exhibit shifts in their absorption and emission maxima depending on the location of the methyl groups, which alters the energy levels of the excited states.

The inherent fluorescence of the phenanthrene core is also modulated by its substituents. acs.org The quantum yield, fluorescence lifetime, and emission wavelength can be expected to differ among isomers due to variations in molecular symmetry and steric hindrance, which can affect non-radiative decay pathways. Furthermore, the presence of bulky substituents on aromatic systems can influence intermolecular interactions. In some cases, such as with phenanthrene-substituted phthalocyanines, bulky groups can hinder molecular aggregation, leading to improved solubility and altered photophysical behavior in solution. kiche.or.krkoreascience.kr

Spectroscopic techniques such as gas chromatography provide a means to distinguish between isomers. The retention indices for different dimethylphenanthrene isomers, including the 3,9-isomer, are distinct, reflecting differences in their volatility and interaction with the stationary phase, which are in turn related to their molecular shape and polarity. nist.govnist.gov

Variations in Degradation Susceptibility and Pathways

The susceptibility of dimethylphenanthrenes to microbial degradation is highly dependent on the specific isomer. The position of the methyl groups can create steric hindrance, blocking enzymatic attack at certain sites, and can also influence the electronic properties of the aromatic rings, affecting their susceptibility to oxidative cleavage.

Studies have shown that different microbial species exhibit distinct preferences for the degradation of specific methylphenanthrene isomers. For instance, some bacteria of the genus Mycobacterium preferentially degrade 2-methylphenanthrene, while some Sphingomonas species show a preference for 1-methylphenanthrene. nih.gov This isomer-specific biodegradation indicates that the microbial communities in a contaminated environment will selectively degrade certain dimethylphenanthrene isomers over others, leading to a shift in the isomeric composition of the remaining contaminants over time.

The degradation pathways themselves can also vary between isomers. A common metabolic route for PAHs involves oxidation of the aromatic ring. However, the presence of an alkyl substituent can provide an alternative site for metabolic attack. Oxidative metabolism can be shifted from the aromatic nucleus to the alkyl side chain, a pathway that competes with ring oxidation. nih.govresearchgate.net The preferred pathway may differ between isomers depending on the accessibility of the methyl groups and the specific enzymatic machinery of the degrading microorganisms.

Table 2: Isomer Preference in the Biodegradation of Methylphenanthrenes by Different Bacterial Genera This interactive table illustrates the preferential degradation of methylphenanthrene isomers by select soil bacteria.

| Bacterial Genus | Preferred Isomer for Degradation |

|---|---|

| Mycobacterium | 2-methylphenanthrene |

| Sphingomonas | 1-methylphenanthrene (most species) |

(Data sourced from reference nih.gov)

Stereochemical Aspects of Chiral Dimethylphenanthrenes

While this compound is an achiral molecule due to its plane of symmetry, other dimethylphenanthrene isomers, particularly those with significant steric hindrance, can exhibit chirality. This phenomenon, known as atropisomerism, arises from restricted rotation around a single bond, leading to stable, non-interconverting enantiomers.

Enantiomerization Barriers and Configurational Stability

Atropisomerism occurs when the steric bulk of substituents prevents the free rotation of parts of a molecule relative to one another. For this to result in stable, isolable enantiomers at room temperature, the energy barrier to rotation (enantiomerization barrier) must be sufficiently high, typically greater than 20-23 kcal/mol. unina.it

Buttressing Effects of Substituents on Molecular Conformation

The conformation of the phenanthrene ring system is significantly influenced by the steric interactions between its substituents. The "buttressing effect" describes how adjacent substituents can interact to enhance the steric strain in a particular region of the molecule, leading to more pronounced conformational distortions.

In phenanthrene derivatives, substituents in the 4- and 5-positions create a highly congested fjord region. The introduction of even moderately sized groups, such as methyl groups, in these positions forces the phenanthrene skeleton to adopt a non-planar, helical conformation to minimize steric repulsion. nih.govrsc.org The degree of this twisting is a direct consequence of the steric strain. For example, X-ray crystallographic studies of 4,5-disubstituted phenanthrenes have quantified this out-of-plane distortion. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis and purification methods for 3,9-dimethylphenanthrene (3,9-DMP)?

- Methodology :

Synthesis : 3,9-DMP is synthesized via photocyclization of appropriate precursors (e.g., substituted stilbenes) under UV light. This method leverages cyclization reactions to form the phenanthrene backbone .

Purification : Recrystallization from methanol is commonly used to isolate high-purity 3,9-DMP. Melting points (58.0–59.6°C) and GC-MS (m/z 206 for M⁺) are critical for verifying purity .

- Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 58.0–59.6°C | |

| GC-MS (M⁺) | m/z 206 | |

| ¹H NMR (CDCl₃) | δ 2.59 (s, 3H, CH₃), δ 2.70 (br s, 3H, CH₃) |

Q. How is 3,9-DMP structurally characterized in solid-state studies?

- Methodology :

- ¹H NMR : Used to identify methyl group positions (e.g., δ 2.59 and 2.70 ppm for 3- and 9-methyl groups) .

- GC-MS : Confirms molecular weight (m/z 206) and fragmentation patterns (e.g., m/z 191 for M⁺–CH₃) .

- Spin-Lattice Relaxation : Measures methyl group reorientation dynamics via temperature-dependent proton relaxation rates at multiple Larmor frequencies (8.50–53.0 MHz) .

Advanced Research Questions

Q. How can methyl group rotational dynamics in 3,9-DMP be experimentally analyzed?

- Methodology :

- Solid-State Proton Spin–Lattice Relaxation : Measures relaxation rates at varying temperatures and magnetic fields. Data are fitted using a Davidson–Cole spectral density model to derive activation energies (e.g., 10.6–12.5 kJ/mol for 9-methyl groups) .

- Comparison with Isomers : Parameters for 3- and 9-methyl groups in 3,9-DMP are cross-validated against 3-MP and 9-MP to isolate individual contributions .

Q. What computational strategies are effective for predicting crystal structures of sterically hindered compounds like 3,9-DMP?

- Methodology :

- Evolutionary Algorithms (GAtor) : Use niching fitness functions to explore low-density packing motifs. For chiral, non-planar molecules like 3,9-DMP, this method overcomes biases in traditional energy-based approaches .

- Hierarchical Reranking : DFT functionals (e.g., MBD dispersion corrections) prioritize experimental-like structures. For 4,5-dimethylphenanthrene (structurally analogous), only 2 putative structures were within 10 kJ/mol of the experimental energy .

Q. How is 3,9-DMP detected and quantified in environmental samples?

- Methodology :

- GC-MS with Isotopic Standards : Use deuterated or ¹³C-labeled internal standards (e.g., Kanto Reagents’ 50 mg/L toluene solutions) to improve accuracy in complex matrices .

- Calibration Data :

| Matrix | Concentration (µg/g) | Uncertainty | Reference |

|---|---|---|---|

| Diesel Particulate (SRM 1650b) | 23 (3,6-DMP) | ±2 |

Q. Can dimethylphenanthrene isomer ratios serve as geochemical maturity indicators?

- Methodology :

- Factor Analysis : Dimethylphenanthrene Index (DMPI) correlates isomerization trends (α→β) with thermal maturity. For example, DMPI 1 and DMPI 2 explain 18.6% variance in stability studies, requiring GC×GC-MS for isomer resolution .

Notes on Contradictions and Limitations

- Crystal Packing : While 4,5-DMP’s low-density packing (1.20–1.25 g/cm³) is attributed to steric hindrance , similar challenges for 3,9-DMP remain understudied.

- Isomer-Specific Dynamics : Methyl reorientation barriers in 3,9-DMP differ from mono-methyl analogs, necessitating tailored computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.